N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that contains a thiazole ring fused to a pyrimidine ring
Mechanism of Action
Target of Action
The primary targets of N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These targets play a crucial role in the proliferation and survival of cancer cells .
Mode of Action
The compound interacts with its targets by inhibiting their growth and inducing cytotoxic effects . The active methylene group (C2H2) in the compound is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Biochemical Pathways
Given the compound’s anticancer activity, it is likely that it affects pathways related to cell proliferation and survival . The downstream effects of these pathway alterations would include reduced cancer cell growth and increased cell death .
Result of Action
The compound exhibits potent cytotoxic activity against its target cancer cells . For instance, one study found that it had an IC50 value of 3.1±0.4 µM against A549 cells and 9.8±0.4 µM against HeLa cells . This suggests that the compound is effective at inhibiting the growth of these cancer cells at relatively low concentrations .
Biochemical Analysis
Biochemical Properties
N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been found to interact with a variety of enzymes, proteins, and other biomolecules . The compound’s structural similarity to purine allows it to effectively bind to biological targets . It possesses an active methylene group, which is highly reactive towards various electrophilic reagents . This makes it a promising scaffold for the design of new medicines, including anticancer drugs .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied . The compound has shown potent cytotoxic activity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s active methylene group is considered one of the most attractive centers for functionalization due to its high reactivity towards various electrophilic reagents .
Temporal Effects in Laboratory Settings
The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with various enzymes or cofactors .
Transport and Distribution
It is known to interact with various transporters or binding proteins .
Subcellular Localization
It is known to be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of 3,4-dimethylaniline with a thiazole derivative under specific conditions. One common method includes the use of a cyclization reaction where the thiazole ring is formed through the reaction of a thiourea derivative with a β-dicarbonyl compound. The reaction conditions often require the use of a catalyst and a solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of organic semiconductors and photovoltaic materials.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- N-(3,4-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- N-(3,4-dimethylphenyl)-2-(4-methylanilino)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both thiazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-3-4-11(7-10(9)2)17-13(19)12-8-16-15-18(14(12)20)5-6-21-15/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUOGCYENOXBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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